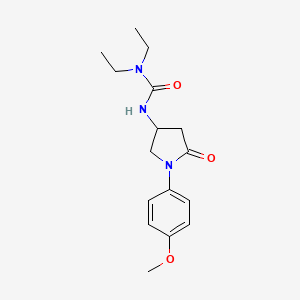![molecular formula C18H18N2OS B2502370 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide CAS No. 536701-87-8](/img/structure/B2502370.png)
2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide" is a derivative of acetamide with potential therapeutic applications. While the specific compound is not directly mentioned in the provided papers, similar compounds with sulfanyl acetamide groups have been synthesized and studied for their biological activities, including antimicrobial, hemolytic, and antiviral properties . These compounds are characterized by the presence of a sulfanyl group attached to an acetamide moiety, which is further substituted with various aromatic and heteroaromatic rings.
Synthesis Analysis
The synthesis of related sulfanyl acetamide derivatives typically involves multi-step reactions. For instance, a series of N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides were synthesized through a three-step process starting from 2-(1H-indol-3-yl)acetic acid, which was converted to an ester, then to a hydrazide, and finally cyclized with CS2 and alcoholic KOH . Another synthesis pathway for similar compounds involved converting benzoic acid to ethyl benzoate, then to benzohydrazide, and finally to the target sulfanyl acetamides . These methods highlight the complexity and versatility of synthesizing sulfanyl acetamide derivatives.
Molecular Structure Analysis
The molecular structure of sulfanyl acetamide derivatives is characterized by the presence of a sulfanyl group linked to an acetamide moiety. The crystal structures of some derivatives reveal a folded conformation about the methylene carbon atom of the thioacetamide bridge, with intramolecular hydrogen bonding stabilizing the conformation . The molecular structure and conformation are crucial for the biological activity of these compounds.
Chemical Reactions Analysis
Sulfanyl acetamide derivatives can undergo various chemical reactions, including intramolecular cyclization to form pyridin-2(1H)-ones . These reactions are often facilitated by the presence of a base and can lead to the formation of new heterocyclic compounds with a divalent sulfur atom. The reactivity of these compounds can be further modified through bromination, nitration, and alkylation, demonstrating their chemical versatility .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfanyl acetamide derivatives are influenced by their molecular structure. For example, the polarity and conformation of these compounds have been studied using dipole moment measurements and quantum chemical calculations . The presence of different substituents can lead to the existence of multiple conformers, as seen in the case of 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamide . Spectroscopic techniques such as 1H-NMR, IR, and EI-MS are commonly used for structural elucidation . Additionally, the biological activities of these compounds, such as antimicrobial and hemolytic effects, are also considered part of their chemical properties .
Applications De Recherche Scientifique
Molecular Structure and Conformation
2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide is a chemical compound with applications in scientific research. It exhibits a folded conformation about the methylene C atom of the thioacetamide bridge, with the pyrimidine ring being inclined to the benzene ring at specific angles. This structural conformation is stabilized by intramolecular N—H⋯N hydrogen bonds (Subasri et al., 2016).
Antiviral Properties
Derivatives of this compound have been synthesized and assessed for their antiviral activities. Specifically, 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives were tested against human adenovirus type 5 and ECHO-9 virus. Some derivatives demonstrated potential in reducing viral replication for both viruses, highlighting their significance in antiviral research (Wujec et al., 2011).
Antibacterial and Hemolytic Activities
A series of N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides was synthesized and evaluated for their antibacterial and hemolytic activities. These compounds exhibited significant antibacterial activity against pathogens like Salmonella typhi and Staphylococcus aureus. Most compounds showed minimal hemolytic activity, indicating their potential as therapeutic agents (Rubab et al., 2015).
Antioxidant Properties
The antioxidant properties of related compounds, specifically N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives, were investigated. These compounds displayed considerable antioxidant activity, with some showing remarkable activity at low concentrations. The placement of halogens in the phenyl ring of these compounds was crucial for their high activity, underlining the importance of molecular structure in antioxidant potential (Gopi & Dhanaraju, 2020).
Orientations Futures
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the compound “2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide” could be a subject of future research in the field of medicinal chemistry.
Propriétés
IUPAC Name |
2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-12-6-5-7-14(10-12)20-17(21)11-22-18-13(2)19-16-9-4-3-8-15(16)18/h3-10,19H,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKMNWCHICTDMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=C(NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


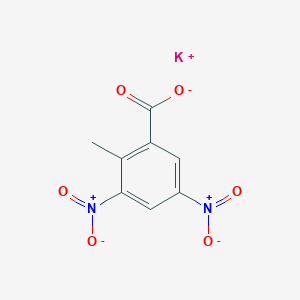
![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B2502292.png)

![2-(5-((2-amino-2-oxoethyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-phenethylacetamide](/img/structure/B2502294.png)
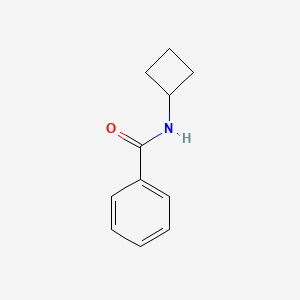
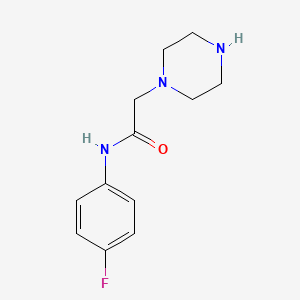

![Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2502301.png)
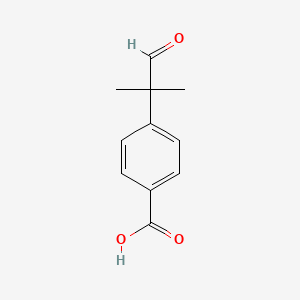
![N-phenyl-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2502305.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2502306.png)
![4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2502309.png)
